molecular formula C16H11FN2O2 B11839319 2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid CAS No. 921211-14-5

2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid

Cat. No.: B11839319
CAS No.: 921211-14-5
M. Wt: 282.27 g/mol
InChI Key: MJCAWICAPZNOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical application of the synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches not only enhance the efficiency of the synthesis but also minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions replace one functional group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction could produce amino-substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid involves its interaction with molecular targets such as topoisomerase II. This enzyme is crucial for DNA replication and cell division, and its inhibition can lead to cell cycle arrest and apoptosis . The compound’s fluorophenyl and amino groups enhance its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and fluorophenyl groups enhances its potential as a therapeutic agent and differentiates it from other quinoline derivatives.

Properties

CAS No.

921211-14-5

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-(4-amino-2-fluorophenyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C16H11FN2O2/c17-13-8-11(18)3-4-12(13)15-6-1-9-7-10(16(20)21)2-5-14(9)19-15/h1-8H,18H2,(H,20,21)

InChI Key

MJCAWICAPZNOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C3=C(C=C(C=C3)N)F)C=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.